4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a quinoline core, a dithiolo ring, and a pyrimidinylbenzenesulfonamide moiety
Preparation Methods
The synthesis of 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Dithiolo Ring: The quinoline core is then subjected to a reaction with sulfur sources to form the dithiolo ring.
Ethoxy and Dimethyl Substitution: The ethoxy and dimethyl groups are introduced through alkylation reactions.
Formation of the Pyrimidinylbenzenesulfonamide Moiety: This involves the reaction of the intermediate compound with pyrimidine and benzenesulfonamide derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline or dithiolo rings.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or dimethyl groups, where nucleophiles such as amines or thiols replace these groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and formation of corresponding amines and sulfonic acids.
Scientific Research Applications
4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar compounds to 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE include:
Ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
4-{[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide: This compound includes a thiazole ring instead of a pyrimidine ring.
N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-phenylamine: This compound has a phenylamine group instead of a pyrimidinylbenzenesulfonamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23N5O3S3 |
---|---|
Molecular Weight |
525.7g/mol |
IUPAC Name |
4-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H23N5O3S3/c1-4-32-16-8-11-19-18(14-16)20-21(24(2,3)28-19)33-34-22(20)27-15-6-9-17(10-7-15)35(30,31)29-23-25-12-5-13-26-23/h5-14,28H,4H2,1-3H3,(H,25,26,29) |
InChI Key |
AOVDEJYQLGTJOE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5)SS3)(C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5)SS3)(C)C |
Origin of Product |
United States |
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